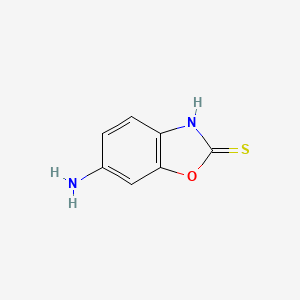

6-Amino-benzooxazole-2-thiol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARIJQZTDPNQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545363 | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-92-2 | |

| Record name | 6-Amino-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Amino-benzooxazole-2-thiol

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-benzooxazole-2-thiol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines potential experimental protocols, and visualizes a general synthetic workflow.

Chemical and Physical Properties

This compound is an organic compound featuring a fused benzoxazole ring system with an amino group at the 6-position and a thiol group at the 2-position. This substitution pattern makes it a versatile building block in medicinal chemistry. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4694-92-2 | [1][2] |

| Molecular Formula | C₇H₆N₂OS | [1][2] |

| Molecular Weight | 166.2 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 225-226 °C | [1] |

| Boiling Point | 345.9 ± 44.0 °C (Predicted) | [1] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 10.99 ± 0.20 (Predicted) | [1] |

| Purity | >97% | [2] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of related benzoxazole derivatives. The synthesis of benzoxazole-2-thiols typically involves the reaction of a corresponding 2-aminophenol with a source of thiocarbonyl functionality.

General Synthesis of Benzoxazole-2-thiol Derivatives:

A common method for the synthesis of the benzoxazole-2-thiol core involves the condensation of a 2-aminophenol with carbon disulfide or a related thiocarbonyl compound. For the synthesis of this compound, the starting material would be 2,4-diaminophenol.

Reaction Scheme:

-

Starting Material: 2,4-diaminophenol

-

Reagent: Potassium ethylxanthate or Carbon disulfide in the presence of a base.

-

Solvent: Pyridine or an alcohol like ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the cyclization and formation of the benzoxazole ring.

Illustrative Protocol:

-

To a solution of 2,4-diaminophenol in a suitable solvent (e.g., pyridine), potassium ethylxanthate is added.

-

The reaction mixture is heated under reflux for several hours to promote the formation of the intermediate.

-

Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product.

-

The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

It is important to note that the amino group at the 4-position of the starting phenol corresponds to the 6-amino group in the final benzoxazole product.

Biological Activities and Potential Applications

Benzoxazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[3][4][5] While specific signaling pathways for this compound were not identified in the search results, the broader class of benzoxazoles has been associated with:

-

Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[3][6]

-

Anticancer Activity: Certain benzoxazole compounds have been investigated for their potential as anticancer agents.[6]

-

Enzyme Inhibition: The benzoxazole nucleus is a key component in molecules designed to inhibit specific enzymes.

The presence of the amino and thiol groups on the this compound scaffold provides reactive handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Visualizations

General Synthetic Workflow for Benzoxazole-2-thiol Derivatives

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzoxazole-2-thiol derivative, based on common laboratory practices for this class of compounds.

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and analysis of benzoxazole-2-thiol derivatives.

References

- 1. This compound CAS#: 4694-92-2 [m.chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Amino-benzooxazole-2-thiol (CAS: 4694-92-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzooxazole-2-thiol, a heterocyclic compound with the CAS number 4694-92-2, belongs to the versatile class of benzoxazoles, which are recognized for their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds. While specific biological data for this compound is limited in publicly accessible literature, this document aims to provide a foundational understanding for researchers interested in exploring its therapeutic potential.

Chemical and Physical Properties

This compound, also known as 6-amino-1,3-benzoxazole-2(3H)-thione, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4694-92-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆N₂OS | [2] |

| Molecular Weight | 166.20 g/mol | [2] |

| IUPAC Name | 6-amino-1,3-benzoxazole-2(3H)-thione | [1][5] |

| Synonyms | 6-Amino-2-mercaptobenzoxazole, 6-Amino-2(3H)-benzoxazolethione | [6] |

| Physical Form | Solid | [1] |

| Melting Point | 225-226 °C | [6] |

| Storage Temperature | 2-8 °C, protect from light, stored under nitrogen | [1][2] |

| Purity | ≥98% (commercially available) | [1][2] |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from 2-amino-5-nitrophenol. The first step involves the formation of a nitro-substituted benzoxazole-2-thiol intermediate, which is subsequently reduced to the final amino-substituted product.[7]

Experimental Protocols

Step 1: Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol

This step involves the cyclization of 2-amino-5-nitrophenol with potassium ethylxanthate in pyridine.[7]

-

Materials:

-

2-amino-5-nitrophenol

-

Potassium ethylxanthate

-

Dry pyridine

-

-

Procedure:

-

A suspension of 2-amino-5-nitrophenol (e.g., 3.08 g, 20 mmol) and potassium ethylxanthate (e.g., 3.36 g, 21 mmol) in dry pyridine (e.g., 40 mL) is prepared in a round-bottom flask.[7]

-

The reaction mixture is stirred and heated to 120 °C for 6 hours.[7]

-

Following the heating period, the mixture is allowed to stir at room temperature for an additional 16 hours.[7]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 6-Nitrobenzo[d]oxazole-2-thiol intermediate.

-

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of 6-Nitrobenzo[d]oxazole-2-thiol to an amino group using iron powder and ammonium chloride.[7]

-

Materials:

-

6-Nitrobenzo[d]oxazole-2-thiol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

-

Procedure:

-

A mixture of 6-nitrobenzo[d]oxazole-2-thiol (e.g., 5 g, 25 mmol), iron powder (e.g., 3.36 g, 60 mmol), and ammonium chloride (e.g., 2.67 g, 50 mmol) is prepared.[7]

-

The mixture is refluxed in a mixed solvent of ethanol (e.g., 25 mL) and water (e.g., 8 mL).[7]

-

The reaction is monitored for completion.

-

Upon completion, the final product, this compound, is isolated and purified.

-

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the amino (N-H stretching and bending), thiol (S-H stretching, which may be weak or absent due to tautomerism), and benzoxazole ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino and thiol substituents. The protons of the amino group would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzoxazole ring system and the thione/thiol carbon.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.20 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO, CS, or HCN from the heterocyclic ring.

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are not extensively reported, the benzoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer Activity

Numerous benzoxazole derivatives have been investigated for their potential as anticancer agents.[8][9] Some studies on related benzothiazole and benzoxazole-2-thiol derivatives have shown promising in vitro antiproliferative activity against various human cancer cell lines.[7] For instance, a study on novel benzothiazole, benzimidazole, and benzoxazole derivatives revealed that some compounds exhibited significant antitumor activities.[7] The proposed mechanisms of action for some benzoxazole derivatives include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Antimicrobial Activity

The benzoxazole nucleus is also a key component in many compounds with potent antimicrobial properties.[10] Derivatives of benzoxazole have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Future Research Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Detailed Spectral Characterization: Comprehensive analysis using NMR, IR, and MS to confirm the structure and provide a reference for future studies.

-

In-depth Biological Evaluation: Screening for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This should include determining quantitative measures of activity such as IC₅₀ values.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant benzoxazole class. While specific data on its biological activity is currently sparse, its structural features suggest potential as a lead compound for the development of new anticancer and antimicrobial agents. This technical guide provides the foundational chemical and synthetic information necessary to facilitate further investigation into the therapeutic potential of this promising molecule.

References

- 1. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-benzooxazole-2-thiol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 6-Amino-benzooxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the benzoxazole class of molecules, which are recognized for their wide-ranging pharmacological activities.[1][2] While research on the specific mechanism of action of this compound is not extensively detailed in publicly available literature, significant insights can be drawn from studies on its derivatives and the broader benzoxazole and thiol-containing compound classes. This technical guide synthesizes the available information to postulate potential mechanisms of action, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual diagrams of associated biological pathways and workflows.

Introduction to Benzoxazoles

Benzoxazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[3] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][4] The planar structure of the benzoxazole ring system allows it to interact with biological macromolecules, contributing to its diverse pharmacological effects.[2][3]

Postulated Mechanisms of Action of this compound and Its Derivatives

Direct studies on the mechanism of action of this compound are limited. However, research on its derivatives provides clues to its potential biological activities.

Induction of Cytosolic Vacuolization in Cancer Cells

A study involving novel benzoxazole derivatives synthesized from 6-amino-benzo[d]oxazole-2-thiol reported the induction of cytosolic vacuolization in cancer cells.[5] This phenomenon was not observed with the initial lead compounds, suggesting a unique mechanism of action for derivatives of this compound that may lead to a non-apoptotic form of cell death.[5]

Potential as Enzyme Inhibitors

The presence of a thiol (-SH) group suggests that this compound could function as an inhibitor of various enzymes, particularly those with cysteine residues in their active sites.[6] Thiol-dependent enzymes are crucial in numerous physiological and pathological processes.[6] The thiol moiety can interact with enzyme active sites through reversible or irreversible modifications, potentially leading to therapeutic effects.[6] For instance, derivatives of the related 2-aminobenzothiazole scaffold have shown urease enzyme inhibition.[7]

Modulation of Cellular Redox State

Thiols are critical components of the cellular antioxidant system and are involved in redox signaling.[8][9][10] Compounds containing thiol groups can influence the cellular redox balance by reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by participating in thiol-disulfide exchange reactions.[9][11] This modulation of the redox environment can impact various signaling pathways that control cell survival and death.[8][11]

Inhibition of Transporters

Derivatives of 2-aminobenzoxazole have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2).[12] Inhibition of S1P export from cells can disrupt S1P signaling, which is involved in various physiological processes, including lymphocyte trafficking.[12] This suggests that the aminobenzoxazole scaffold could be a platform for developing transporter inhibitors.[12]

Quantitative Data

The following table summarizes the in vitro antitumor activity of a derivative of this compound (compound 1g in the cited study) against human cancer cell lines.[5]

| Compound | Target Cell Line | IC50 (μM) |

| 1g (A derivative of this compound) | HepG2 (Hepatocellular carcinoma) | 12.2 |

| HCT-116 (Colon carcinoma) | 2.61 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro precursor.[5]

Protocol for the Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol:

-

A suspension of 2-amino-5-nitrophenol and potassium ethylxanthate in dry pyridine is stirred at 120 °C for 6 hours.[5]

-

The mixture is then stirred at room temperature for another 16 hours.[5]

-

The pH of the solution is adjusted to 6 with 2 M HCl.[5]

-

The resulting precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum.[5]

Protocol for the Reduction to this compound:

-

A mixture of 6-nitrobenzo[d]oxazole-2-thiol, iron powder, and ammonium chloride is refluxed in a mixed solvent of ethanol and water.[5]

-

Upon completion of the reaction, the hot mixture is filtered.

-

The filtrate is washed with petroleum ether.

-

The product crystallizes upon standing at room temperature.[5]

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., derivatives of this compound) for a specified period (e.g., 48 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL).

-

The plates are incubated for a further 4 hours to allow the formazan crystals to form.

-

The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for aminobenzoxazole derivatives as inhibitors of the S1P transporter Spns2, leading to the disruption of S1P signaling.

Caption: Potential inhibition of the S1P pathway by aminobenzoxazole derivatives.

Experimental Workflow for Antitumor Activity Screening

This diagram outlines the general workflow for synthesizing and evaluating the antitumor activity of this compound derivatives.

Caption: Workflow for antitumor activity screening of benzoxazole derivatives.

Role of Thiols in Cellular Redox Regulation

The following diagram illustrates the central role of thiol-containing molecules in maintaining cellular redox homeostasis and signaling.

Caption: The central role of thiols in cellular redox regulation and signaling.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, evidence from its derivatives suggests several promising avenues for its biological activity. These include the induction of a non-canonical form of cell death in cancer cells, potential inhibition of enzymes and transporters, and modulation of cellular redox signaling. Further research is warranted to investigate these potential mechanisms directly for the parent compound and to explore its full therapeutic potential. Key future experiments should include target identification and validation studies, comprehensive profiling against a wider range of cancer cell lines, and in vivo efficacy studies. The unique biological activities observed in its derivatives make this compound a valuable scaffold for the development of novel therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 6-Amino-benzooxazole-2-thiol: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzooxazole-2-thiol is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. While extensive research has highlighted the potent anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, data on the intrinsic biological activity of the core this compound molecule remains limited in publicly accessible literature. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and summarizes the significant biological activities demonstrated by its derivatives, offering insights into the therapeutic potential of this chemical scaffold. Detailed experimental protocols for the synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

Introduction

The benzoxazole nucleus is a prominent scaffold in medicinal chemistry, known to impart a range of pharmacological activities. The strategic incorporation of an amino group at the 6-position and a thiol group at the 2-position creates a versatile building block, this compound, which allows for diverse chemical modifications. These modifications have led to the development of derivatives with significant therapeutic potential, particularly in oncology, infectious diseases, and inflammatory conditions. This document aims to consolidate the available scientific information on this compound, focusing on its synthesis and the biological activities of its derivatives, thereby providing a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 2-amino-5-nitrophenol. The first step involves the formation of the benzoxazole ring to yield 6-nitrobenzo[d]oxazole-2-thiol, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-nitrobenzo[d]oxazole-2-thiol

-

A suspension of 2-amino-5-nitrophenol (3.08 g, 20 mmol) and potassium ethylxanthate (3.36 g, 21 mmol) is prepared in dry pyridine (40 mL).

-

The mixture is stirred at 120 °C for 6 hours.

-

Following the heating period, the reaction mixture is stirred at room temperature for an additional 16 hours.

-

A 2 M HCl solution is added to adjust the pH of the solution to 6, resulting in the formation of a precipitate.

-

The precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield 6-nitrobenzo[d]oxazole-2-thiol.

Step 2: Synthesis of 6-Amino-benzo[d]oxazole-2-thiol (2c) [1]

-

A mixture of 6-nitrobenzo[d]oxazole-2-thiol (5 g, 25 mmol), iron powder (3.36 g, 60 mmol), and ammonium chloride (2.67 g, 50 mmol) is refluxed in a mixed solvent of ethanol (25 mL) and water (8 mL).[1]

-

Upon completion of the reaction, the mixture is filtered while hot.

-

The filtrate is then washed with petroleum ether.

-

Standing at room temperature allows for the crystallization of the product, yielding 6-Amino-benzo[d]oxazole-2-thiol as a bright yellow solid.[1]

Caption: Synthetic pathway for this compound.

Biological Activities of this compound Derivatives

While quantitative data for the core compound is scarce, its derivatives have demonstrated a broad spectrum of biological activities. The primary areas of investigation have been oncology, infectious diseases, and inflammation.

Anticancer Activity

Derivatives of this compound have shown potent anti-proliferative effects against a variety of human cancer cell lines.

Table 1: Anticancer Activity of Selected Benzoxazole-2-thiol Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 1g | HepG2 | 12.2 | [1] |

| Derivative 1g | HCT-116 | 2.61 | [1] |

| Derivative 1d | HepG2 | 2.10 | [1] |

| Derivative 1d | HCT-116 | 1.25 | [1] |

| Compound 7e | SKRB-3 | 0.0012 | [2] |

| Compound 7e | SW620 | 0.0043 | [2] |

| Compound 7e | A549 | 0.044 | [2] |

| Compound 7e | HepG2 | 0.048 | [2] |

| Compound 16 | MCF-7 | 6.98 | [3] |

| Compound 17 | MCF-7 | 11.18 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity [1]

-

Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in Dulbecco's modified Eagle's medium (DMEM) or RPMI 1640 medium supplemented with fetal bovine serum (FBS).

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Derivatives of 2-mercaptobenzoxazole have been evaluated for their efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected 2-Mercaptobenzoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Alkenylthio-5-aminobenzothiazole derivative | Candida albicans | 15.6 | [4] |

| 6-CF3 substituted MBT derivative | Staphylococcus aureus | 3.12 | [4] |

| 6-NO2 substituted MBT derivative | Staphylococcus aureus | 12.5 | [4] |

| 6-NO2 substituted MBT derivative | Escherichia coli | 25 | [4] |

| Oxazole-containing carboxamide | Mycobacterium tuberculosis H37Ra | 3.13 | [5][6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

-

A standardized inoculum of the target microorganism is added to each well.

-

The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Certain derivatives of benzoxazole have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 3g | IL-6 inhibition | 5.09 ± 0.88 | [7] |

| Compound 3d | IL-6 inhibition | 5.43 ± 0.51 | [7] |

| Compound 3c | IL-6 inhibition | 10.14 ± 0.08 | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8]

-

The test compounds are administered to rats at a specific dose.

-

After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

Potential Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various biological targets. While the specific mechanisms for the core compound are not well-defined, studies on its derivatives suggest several potential signaling pathways.

-

Anticancer Mechanisms: Some derivatives have been shown to induce apoptosis in cancer cells.[2] Others are suggested to act as inhibitors of key enzymes involved in cancer progression, such as kinase insert domain receptor (KDR), epidermal growth factor receptor (EGFR), and fibroblast growth factor receptor 1 (FGFR1).[3]

-

Enzyme Inhibition: The benzoxazole scaffold has been explored for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases.[9]

Caption: Potential mechanisms of action for derivatives of the core scaffold.

Conclusion

This compound is a valuable and versatile chemical intermediate. While direct evidence of its biological activity is limited, the extensive research on its derivatives underscores the significant potential of this scaffold in medicinal chemistry. The potent anticancer, antimicrobial, and anti-inflammatory activities exhibited by its derivatives warrant further investigation into the therapeutic applications of novel compounds derived from this core structure. The detailed synthetic and biological testing protocols provided in this guide are intended to support and stimulate further research in this promising field, potentially leading to the discovery of new and effective therapeutic agents.

References

- 1. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 6-Amino-benzooxazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

Abstract

6-Amino-benzooxazole-2-thiol is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzoxazole scaffold is a prominent feature in numerous FDA-approved drugs and is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of the synthesis, chemical properties, and, most notably, the therapeutic applications of this compound and its derivatives, with a focus on their emerging role as anticancer agents and kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource complete with detailed experimental protocols, quantitative biological data, and visualized molecular pathways.

Introduction to Benzoxazoles

Benzoxazoles are aromatic organic compounds consisting of a benzene ring fused to an oxazole ring.[2] This bicyclic heterocyclic system is structurally similar to naturally occurring nucleic bases, which may contribute to its ability to interact with the biopolymers of living systems.[3] The benzoxazole core is a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The functionalization of the benzoxazole ring at various positions, particularly the 2 and 6 positions, has led to the development of potent and selective therapeutic agents. This compound (CAS: 4694-92-2, Molecular Formula: C₇H₆N₂OS) is a key building block, providing reactive sites for the synthesis of diverse chemical libraries.[5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-nitrophenol. The process involves an initial cyclization to form the nitro-substituted benzoxazole intermediate, followed by a reduction of the nitro group to the desired amine.[7][8]

Experimental Protocol: Synthesis of 6-Aminobenzo[d]oxazole-2-thiol[7]

Step 1: Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol A suspension of 2-amino-5-nitrophenol (3.08 g, 20 mmol) and potassium ethylxanthate (3.36 g, 21 mmol) in dry pyridine (40 mL) is stirred at 120 °C for 6 hours. The reaction mixture is then allowed to stir at room temperature for an additional 16 hours. Following this, a 2 M HCl solution is added to adjust the pH of the solution to 6. The resulting precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield the title compound.

Step 2: Synthesis of 6-Aminobenzo[d]oxazole-2-thiol A mixture of 6-nitrobenzo[d]oxazole-2-thiol (5 g, 25 mmol), iron powder (3.36 g, 60 mmol), and ammonium chloride (2.67 g, 50 mmol) is refluxed in a mixed solvent system of ethanol (25 mL) and water (8 mL). Upon completion of the reaction, the mixture is filtered while hot to remove the iron catalyst. The filtrate is then washed with petroleum ether. The desired product, this compound, crystallizes upon standing at room temperature as a bright yellow solid.

Synthesis Workflow

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Research has focused on their ability to act as kinase inhibitors and cytotoxic agents against various cancer cell lines.

Anticancer Activity

Numerous studies have synthesized libraries of benzoxazole derivatives and evaluated their anti-proliferative activities.[1] For instance, derivatives where the thiol group is substituted have shown potent activity against human cancer cell lines such as HepG2 (liver carcinoma) and HCT-116 (colon carcinoma).[7] Furthermore, computational and in-vitro studies have identified amino-benzoxazole derivatives as potential inhibitors of Kinase Insert Domain Containing Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis.[9]

Quantitative Data: In-Vitro Cytotoxicity and Kinase Inhibition

The following table summarizes the biological activity data for several key derivatives synthesized from the this compound scaffold.

| Compound ID | R1 Group (at S) | R2 Group (at N) | Target | IC₅₀ (µM) | Reference |

| 1d | N-methyl-piperazine-phenyl | 2-Methoxyphenyl | HCT-116 | 1.25 | [7] |

| 1d | N-methyl-piperazine-phenyl | 2-Methoxyphenyl | HepG2 | 2.10 | [7] |

| 1g | N-methyl-piperazine-phenyl | 2-Methoxyphenyl | HCT-116 | 2.61 | [7] |

| 1g | N-methyl-piperazine-phenyl | 2-Methoxyphenyl | HepG2 | 12.2 | [7] |

| Cmpd 1 | (Not specified) | (Not specified) | KDR Kinase | 6.855 | [9] |

| Cmpd 16 | (Not specified) | (Not specified) | MCF-7 | 6.98 | [9] |

| Cmpd 17 | (Not specified) | (Not specified) | MCF-7 | 11.18 | [9] |

Note: Compounds 1d and 1g are benzothiazole and benzimidazole analogs, respectively, from the same study, demonstrating the activity of the broader benzazole scaffold.[7] Compounds 1, 16, and 17 are selected amino-benzoxazole derivatives evaluated for KDR inhibition and cytotoxicity.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer activity of benzoxazole derivatives is the inhibition of protein kinases that are crucial for tumor growth and survival. Docking studies suggest that the amino groups on the benzoxazole core can form hydrogen bonds with the hinge region residues of a kinase's active site, a common binding motif for kinase inhibitors.[10] KDR (VEGFR-2) is a key target, as its inhibition blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that supply tumors.[9] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

Key Experimental Methodologies

The evaluation of the biological activity of this compound derivatives relies on standardized in-vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The anti-proliferative activities of synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

-

Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the resulting formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

This compound stands out as a versatile and valuable scaffold for the development of novel therapeutic agents. The literature strongly supports the potential of its derivatives as potent anticancer agents, primarily through the mechanism of kinase inhibition. The synthetic accessibility of the core and the potential for diverse functionalization at its amino and thiol groups allow for extensive structure-activity relationship (SAR) studies. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The promising in-vitro data warrants further investigation through in-vivo animal models to establish the therapeutic efficacy and safety profile of these emerging anticancer candidates.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Amino-2-(3-aminophenyl)benzoxazole | CAS 313502-13-5 [benchchem.com]

Discovery and history of 6-Amino-benzooxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzooxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core, which is a significant scaffold in medicinal chemistry. The presence of an amino group and a thiol group at positions 6 and 2, respectively, provides versatile opportunities for chemical modification, making it an attractive building block in drug discovery and materials science. This document provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, with a focus on experimental details and data presentation for a technical audience.

Introduction and History

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged structure found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific history of the discovery of this compound is not extensively documented in publicly available literature. However, its structural class has been the subject of significant research for decades. The development of synthetic routes to substituted benzoxazoles has been driven by the need for novel therapeutic agents. The synthesis of this compound would logically follow from its nitro precursor, 6-nitrobenzo[d]oxazole-2-thiol, a transformation that is a common strategy in medicinal chemistry to introduce an amino group for further functionalization.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for its nitro precursor.

| Property | Data (this compound) | Data (6-Nitro-benzooxazole-2-thiol) | Source |

| CAS Number | 4694-92-2 | 14541-93-6 | [1][2] |

| Molecular Formula | C₇H₆N₂OS | C₇H₄N₂O₃S | [1][2] |

| Molecular Weight | 166.2 g/mol | 196.18 g/mol | [2] |

| Appearance | Expected to be a solid powder | Light yellow to yellow solid | [3] |

| Melting Point | Not reported | 234-235 °C | [3] |

| Purity | >97% (Commercially available) | Not specified | [1] |

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from 2-amino-5-nitrophenol. The first step involves the formation of the benzoxazole ring to yield 6-nitrobenzo[d]oxazole-2-thiol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 6-nitrobenzo[d]oxazole-2-thiol

This step involves the cyclization of 2-amino-5-nitrophenol with a source of a thiocarbonyl group, such as potassium ethylxanthate.

Experimental Protocol:

-

Reagents: 2-amino-5-nitrophenol, Potassium ethylxanthate, Dry Pyridine, 2M HCl.

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-nitrophenol in dry pyridine.

-

Add potassium ethylxanthate to the solution.

-

Heat the reaction mixture with stirring at 120°C for 6 hours.

-

Allow the mixture to stir at room temperature for an additional 16 hours.

-

Adjust the pH of the reaction mixture to 6 using a 2M HCl solution.

-

The precipitate formed is collected by filtration, washed, and dried to yield 6-nitrobenzo[d]oxazole-2-thiol.

-

Step 2: Synthesis of this compound (Inferred)

This step involves the reduction of the nitro group of 6-nitrobenzo[d]oxazole-2-thiol. Several methods are commonly used for the reduction of aromatic nitro groups. Catalytic hydrogenation is a clean and efficient method.

Inferred Experimental Protocol (Catalytic Hydrogenation):

-

Reagents: 6-nitrobenzo[d]oxazole-2-thiol, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Ethyl Acetate).

-

Procedure:

-

In a hydrogenation vessel, dissolve 6-nitrobenzo[d]oxazole-2-thiol in a suitable solvent like ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm).

-

Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (as monitored by a pressure gauge).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization.

-

Visualization of Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process.

Caption: Synthetic pathway for this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the benzoxazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities.

-

Anticancer: Many benzoxazole derivatives have been investigated as potential anticancer agents.[3] Their mechanism of action can involve the inhibition of enzymes like DNA gyrase.

-

Antimicrobial: The benzoxazole nucleus is present in compounds with antibacterial and antifungal properties.

-

Enzyme Inhibition: Substituted benzoxazoles have been shown to inhibit various enzymes, making them interesting for the treatment of a range of diseases.

The amino group of this compound serves as a key functional handle for the synthesis of libraries of derivatives for screening against various biological targets. The thiol group can also be functionalized, for example, by alkylation to produce 2-alkylthio derivatives.

Experimental Workflow for Derivatization

The functional groups on this compound allow for straightforward derivatization to create a chemical library for screening.

Caption: Workflow for derivatization and screening.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. While detailed historical and experimental data for this specific molecule are not extensively reported, its synthesis can be reliably inferred from established chemical transformations. The presence of two reactive functional groups makes it an ideal scaffold for the generation of diverse chemical libraries for the discovery of new bioactive molecules. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

- 1. 6-amino-3H-1,3-benzoxazole-2-thione, CasNo.4694-92-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Amino-benzooxazole-2-thiol: Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 6-Amino-benzooxazole-2-thiol, with a focus on its physicochemical properties and solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility behaviors inferred from related compounds and presents a standardized experimental protocol for its determination.

Physicochemical Properties

This compound is a heterocyclic organic compound incorporating a benzoxazole core structure, which is of significant interest in medicinal chemistry and materials science. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4694-92-2 | [1] |

| Molecular Formula | C₇H₆N₂OS | [2] |

| Molecular Weight | 166.2 g/mol | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 225-226 °C | [1] |

| Boiling Point (Predicted) | 345.9 ± 44.0 °C | [1] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 10.99 ± 0.20 | [1] |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [1] |

Solubility Data

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (purity >97%)[2]

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Repeat the experiment at different temperatures to evaluate the temperature dependence of solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 6-Amino-benzooxazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Amino-benzooxazole-2-thiol. Due to the limited availability of directly published complete spectra for this specific molecule, this document combines reported data for structurally related compounds with predicted values based on established spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of benzoxazole derivatives.

Introduction

This compound is a member of the benzoxazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Benzoxazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new therapeutic agents based on this scaffold.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ~7.0-7.2 | d | ~8.0 | |

| H-5 | ~6.6-6.8 | dd | ~8.0, ~2.0 | |

| H-7 | ~6.9-7.1 | d | ~2.0 | |

| -NH₂ | ~5.0-6.0 | br s | - | Chemical shift can vary with concentration and temperature. |

| -SH | ~12.0-13.0 | br s | - | Thiol proton chemical shift can be highly variable and may exchange with solvent. |

| -NH (thione tautomer) | ~11.0-12.0 | br s | - | In the thione tautomer, this proton is attached to the ring nitrogen. |

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C=S) | ~180-190 | Thione carbon is significantly deshielded. |

| C-4 | ~110-115 | |

| C-5 | ~115-120 | |

| C-6 | ~140-145 | Carbon bearing the amino group. |

| C-7 | ~100-105 | |

| C-8 (C-O) | ~145-150 | |

| C-9 (C-N) | ~135-140 |

Note: The predicted chemical shifts are based on data from related benzoxazole derivatives, including 6-nitrobenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine[1]. The presence of the amino group at the 6-position is expected to cause an upfield shift (to lower ppm values) for the aromatic protons and carbons compared to the unsubstituted benzoxazole-2-thiol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400-3200 | Medium, Doublet |

| S-H Stretch (Thiol) | 2600-2550 | Weak |

| C=S Stretch (Thione) | 1200-1050 | Medium-Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=N Stretch | 1640-1610 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| C-O Stretch | 1250-1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 167.02 | Molecular ion peak (protonated). |

| [M]⁺ | 166.01 | Molecular ion peak. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or similar, operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

-

The solution should be clear and free of any particulate matter.

Data Acquisition:

-

¹H NMR: Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

The mass spectrometer is typically operated in positive or negative ion mode to detect the molecular ion and its fragments.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the tautomeric forms of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

References

Methodological & Application

Synthesis of 6-Amino-benzooxazole-2-thiol from 2-amino-5-nitrophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of 6-Amino-benzooxazole-2-thiol, a valuable building block in medicinal chemistry and drug development, starting from 2-amino-5-nitrophenol. The protocols are based on established chemical transformations, ensuring reproducibility and high yield.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a benzoxazole core with amino and thiol functionalities, allows for diverse chemical modifications to generate libraries of potential therapeutic agents. The synthetic route described herein involves the initial formation of a nitro-substituted benzoxazole-2-thiol intermediate, followed by the reduction of the nitro group to the desired amine.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |

| 1 | Cyclization | 2-amino-5-nitrophenol, Potassium ethyl xanthate | 6-Nitro-benzooxazole-2-thiol | ~78% | >95% |

| 2 | Reduction | 6-Nitro-benzooxazole-2-thiol, Tin(II) chloride dihydrate | This compound | High | >98% |

Experimental Protocols

Step 1: Synthesis of 6-Nitro-benzooxazole-2-thiol

This protocol outlines the cyclization of 2-amino-5-nitrophenol with potassium ethyl xanthate to form the intermediate, 6-Nitro-benzooxazole-2-thiol.[1][2]

Materials:

-

2-amino-5-nitrophenol

-

Potassium ethyl xanthate

-

Pyridine

-

1.5N Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, suspend 2-amino-5-nitrophenol (1.0 eq) in pyridine.

-

Add potassium ethyl xanthate (1.1 eq) to the suspension.[2]

-

Heat the reaction mixture to 120°C and maintain this temperature for 8 hours with continuous stirring.[2]

-

After 8 hours, cool the reaction mixture to room temperature.

-

Acidify the mixture by slowly adding 1.5N HCl until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with water to remove any remaining impurities.

-

Dry the product, 6-Nitro-benzooxazole-2-thiol, under vacuum. A yellow solid is expected.[2] With this method, a yield of approximately 78% can be achieved.[2]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 6-Nitro-benzooxazole-2-thiol to an amino group using tin(II) chloride dihydrate. This is a common and effective method for the reduction of aromatic nitro groups.

Materials:

-

6-Nitro-benzooxazole-2-thiol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve 6-Nitro-benzooxazole-2-thiol (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by adding a saturated sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 6-Amino-benzooxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the derivatization of 6-amino-benzooxazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry. The protocols outlined below are intended to serve as a comprehensive guide for synthesizing novel derivatives for screening and development. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The derivatization of the thiol group allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR).

I. Overview of Derivatization Strategies

The primary site for derivatization on the this compound scaffold is the exocyclic thiol group. This nucleophilic group can readily react with a variety of electrophiles. Common derivatization strategies include S-alkylation, S-acylation, and reaction with fluorogenic reagents for analytical purposes. Another advanced method involves the amination of the 2-position via a Smiles rearrangement, which replaces the thiol group with a substituted amino group.[4][5][6]

II. Experimental Protocols

Protocol 1: S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide in the presence of a base. This reaction is fundamental for introducing alkyl chains, which can modulate the lipophilicity and biological activity of the parent compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Glassware for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in acetone or DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

-

Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the solid precipitate and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Derivatization with a Fluorogenic Reagent for HPLC Analysis

This protocol details the derivatization of this compound with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) for quantitative analysis by high-performance liquid chromatography (HPLC) with fluorescence detection.[7] This method is particularly useful for determining the concentration of the thiol in biological matrices.

Materials:

-

This compound sample

-

4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) solution (0.25 mg/mL in borate buffer)

-

Borate buffer (pH 9.3)

-

Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) solution (for reducing any disulfide bonds)

-

Hydrochloric acid (HCl), 2 M

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

Equipment:

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Incubator or water bath (50°C)

-

HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm)[8]

-

Reversed-phase C18 column

Procedure:

-

Prepare the sample solution of this compound in an appropriate buffer.

-

To 100 µL of the sample, add TCEP solution if disulfide reduction is necessary and incubate.

-

Add 100 µL of the ABD-F solution to the sample.

-

Vortex the mixture and incubate at 50°C for 15 minutes.[7]

-

Stop the reaction by adding 25 µL of 2 M HCl.[7]

-

Centrifuge the mixture at 12,000 x g for 10 minutes.[7]

-

Transfer the supernatant to an autosampler vial for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

Separate the derivatized thiol using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the derivatized compound.

III. Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization reactions.

Table 1: S-Alkylation Reaction Yields

| Entry | Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetone | 2 | 92 |

| 2 | Ethyl Bromide | K₂CO₃ | Acetone | 3 | 88 |

| 3 | Benzyl Bromide | K₂CO₃ | DMF | 4 | 95 |

| 4 | Propargyl Bromide | Et₃N | DMF | 2.5 | 85 |

Table 2: HPLC-Fluorescence Detection Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Excitation Wavelength | 385 nm |

| Emission Wavelength | 515 nm |

| Linearity Range | 0.1 - 50 µM |

| Limit of Detection (LOD) | 10 nM |

IV. Visualizations

The following diagrams illustrate the experimental workflow, a potential signaling pathway application, and the logical relationship of a screening process.

Caption: Workflow for the S-alkylation of this compound.

Caption: Inhibition of a kinase signaling pathway by a derivative.

Caption: Logical workflow for screening novel synthesized derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Amino-benzooxazole-2-thiol in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction